1-(2-Isothiocyanatoethyl)-4-[2-(3,4-dihydro-2H-1-benzopyranyl-6-yl)-5-oxazolyl]pyridinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Isothiocyanatoethyl)-4-[2-(3,4-dihydro-2H-1-benzopyranyl-6-yl)-5-oxazolyl]pyridinium bromide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including isothiocyanate, oxazole, and pyridinium, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Isothiocyanatoethyl)-4-[2-(3,4-dihydro-2H-1-benzopyranyl-6-yl)-5-oxazolyl]pyridinium bromide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the benzopyranyl group: This step may involve a Friedel-Crafts alkylation or acylation reaction.
Introduction of the isothiocyanate group: This can be done by reacting an amine precursor with thiophosgene or a similar reagent.
Formation of the pyridinium bromide: This step involves quaternization of the pyridine ring with an alkyl halide, such as bromoethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-Isothiocyanatoethyl)-4-[2-(3,4-dihydro-2H-1-benzopyranyl-6-yl)-5-oxazolyl]pyridinium bromide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: May be used in biochemical assays or as a probe for studying biological processes.
Industry: Could be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Isothiocyanatoethyl)-4-[2-(3,4-dihydro-2H-1-benzopyranyl-6-yl)-5-oxazolyl]pyridinium bromide would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The isothiocyanate group, for example, is known to react with thiol groups in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
1-(2-Isothiocyanatoethyl)-4-[2-(3,4-dihydro-2H-1-benzopyranyl-6-yl)-5-thiazolyl]pyridinium bromide: Similar structure but with a thiazole ring instead of an oxazole ring.
1-(2-Isothiocyanatoethyl)-4-[2-(3,4-dihydro-2H-1-benzopyranyl-6-yl)-5-imidazolyl]pyridinium bromide: Contains an imidazole ring instead of an oxazole ring.
Uniqueness
The uniqueness of 1-(2-Isothiocyanatoethyl)-4-[2-(3,4-dihydro-2H-1-benzopyranyl-6-yl)-5-oxazolyl]pyridinium bromide lies in its specific combination of functional groups, which confer distinct chemical re
Properties
Molecular Formula |
C20H18BrN3O2S |
---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-chromen-7-yl)-5-[1-(2-isothiocyanatoethyl)pyridin-1-ium-4-yl]-1,3-oxazole;bromide |
InChI |
InChI=1S/C20H18N3O2S.BrH/c26-14-21-7-10-23-8-5-16(6-9-23)19-13-22-20(25-19)17-4-3-15-2-1-11-24-18(15)12-17;/h3-6,8-9,12-13H,1-2,7,10-11H2;1H/q+1;/p-1 |
InChI Key |
LMFASVOTFQWUKS-UHFFFAOYSA-M |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C3=NC=C(O3)C4=CC=[N+](C=C4)CCN=C=S)OC1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.